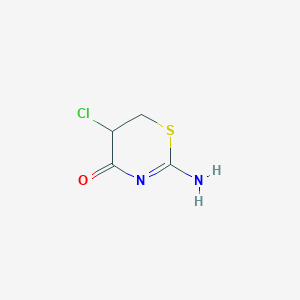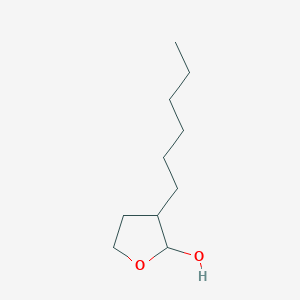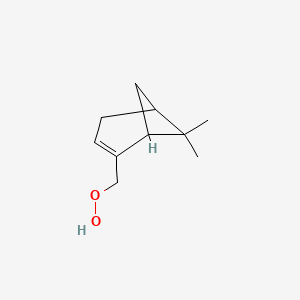![molecular formula C9H17BrO5 B14621693 2-[2-(2-Methoxyethoxy)ethoxy]ethyl bromoacetate CAS No. 56521-80-3](/img/structure/B14621693.png)
2-[2-(2-Methoxyethoxy)ethoxy]ethyl bromoacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(2-Methoxyethoxy)ethoxy]ethyl bromoacetate is an organic compound with the molecular formula C9H17BrO5 It is a bromoacetate ester derivative, characterized by the presence of a bromoacetate group attached to a triethylene glycol monomethyl ether backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-Methoxyethoxy)ethoxy]ethyl bromoacetate typically involves the esterification of 2-[2-(2-Methoxyethoxy)ethoxy]ethanol with bromoacetic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated under reflux conditions to ensure complete conversion of the starting materials to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
2-[2-(2-Methoxyethoxy)ethoxy]ethyl bromoacetate can undergo several types of chemical reactions, including:
Nucleophilic Substitution: The bromoacetate group is susceptible to nucleophilic attack, leading to the substitution of the bromine atom with various nucleophiles such as amines, thiols, and alkoxides.
Hydrolysis: The ester bond in this compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include primary and secondary amines, thiols, and alkoxides. The reaction is typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl) or sulfuric acid (H2SO4), while basic hydrolysis can be achieved using sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used as a reducing agent in anhydrous ether solvents.
Major Products Formed
Nucleophilic Substitution: The major products are substituted acetates, depending on the nucleophile used.
Hydrolysis: The major products are 2-[2-(2-Methoxyethoxy)ethoxy]ethanol and bromoacetic acid.
Reduction: The major product is 2-[2-(2-Methoxyethoxy)ethoxy]ethanol.
Applications De Recherche Scientifique
2-[2-(2-Methoxyethoxy)ethoxy]ethyl bromoacetate has several scientific research applications, including:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Bioconjugation: The compound can be used to modify biomolecules such as proteins and peptides, enhancing their stability and solubility.
Materials Science: It is employed in the preparation of functionalized polymers and materials with specific properties, such as improved thermal stability and mechanical strength.
Pharmaceuticals: The compound is investigated for its potential use in drug delivery systems and as a building block for the synthesis of bioactive molecules.
Mécanisme D'action
The mechanism of action of 2-[2-(2-Methoxyethoxy)ethoxy]ethyl bromoacetate primarily involves its reactivity as an electrophile due to the presence of the bromoacetate group. The bromine atom is a good leaving group, making the compound susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with nucleophiles, leading to the formation of new chemical entities. The molecular targets and pathways involved depend on the specific nucleophiles and reaction conditions used.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[2-(2-Methoxyethoxy)ethoxy]ethanol: A precursor in the synthesis of 2-[2-(2-Methoxyethoxy)ethoxy]ethyl bromoacetate, used in various chemical reactions.
Triethylene Glycol Monomethyl Ether: A related compound with similar chemical properties, used as a solvent and intermediate in organic synthesis.
2-[2-(2-Methoxyethoxy)ethoxy]acetic Acid: Another related compound with applications in organic synthesis and materials science.
Uniqueness
This compound is unique due to its bromoacetate functional group, which imparts distinct reactivity and versatility in chemical reactions. This makes it a valuable intermediate in the synthesis of a wide range of organic compounds and materials.
Propriétés
Numéro CAS |
56521-80-3 |
|---|---|
Formule moléculaire |
C9H17BrO5 |
Poids moléculaire |
285.13 g/mol |
Nom IUPAC |
2-[2-(2-methoxyethoxy)ethoxy]ethyl 2-bromoacetate |
InChI |
InChI=1S/C9H17BrO5/c1-12-2-3-13-4-5-14-6-7-15-9(11)8-10/h2-8H2,1H3 |
Clé InChI |
OWSDLTNIRVQXOG-UHFFFAOYSA-N |
SMILES canonique |
COCCOCCOCCOC(=O)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-(Propan-2-yl)bicyclo[2.2.1]heptan-2-one](/img/structure/B14621623.png)
![N-{2-[Hydroxy(piperidin-2-yl)methyl]phenyl}-4-methoxybenzamide](/img/structure/B14621657.png)
![Benzene, 1,2-dichloro-4-[[2-(chloromethyl)phenyl]thio]-](/img/structure/B14621658.png)






![2,2'-({4-[2-(3H-1,2,4-Triazol-3-ylidene)hydrazinyl]phenyl}azanediyl)di(ethan-1-ol)](/img/structure/B14621686.png)


